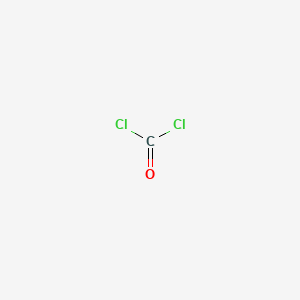
Tritriacontanoic acid
説明
Tritriacontanoic acid, also known as melissic acid, is a long-chain saturated fatty acid with the chemical formula C33H66O2. It is a naturally occurring compound found in various plant waxes and insect waxes. This compound is known for its high melting point and stability, making it a valuable component in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Tritriacontanoic acid can be synthesized through the oxidation of long-chain hydrocarbons. One common method involves the oxidation of triacontane using potassium permanganate in an alkaline medium. The reaction is typically carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as beeswax and carnauba wax. The extraction process involves saponification of the wax, followed by acidification to release the free fatty acids. The fatty acids are then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form shorter-chain fatty acids and carbon dioxide. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The reduction of this compound can yield long-chain alcohols. This reaction is commonly performed using reducing agents like lithium aluminum hydride.
Esterification: this compound can react with alcohols in the presence of an acid catalyst to form esters. This reaction is widely used in the production of wax esters for industrial applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.
Major Products Formed:
Oxidation: Shorter-chain fatty acids, carbon dioxide.
Reduction: Long-chain alcohols.
Esterification: Wax esters.
科学的研究の応用
Tritriacontanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of long-chain fatty acids. Its stability and well-defined structure make it an ideal compound for calibration purposes.
Biology: this compound is studied for its role in plant physiology, particularly in the formation of epicuticular waxes that protect plants from environmental stress.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of high-quality waxes and lubricants. Its high melting point and stability make it suitable for use in cosmetics, polishes, and coatings.
作用機序
The mechanism of action of tritriacontanoic acid in biological systems involves its incorporation into lipid membranes, where it contributes to membrane stability and integrity. In plants, it plays a crucial role in the formation of protective wax layers on the surface of leaves and stems. The molecular targets and pathways involved in its action include the regulation of gene expression related to wax biosynthesis and the modulation of membrane fluidity.
類似化合物との比較
Triacontanoic acid (C30H60O2): A slightly shorter-chain fatty acid with similar properties and applications.
Dotriacontanoic acid (C32H64O2): Another long-chain fatty acid with comparable stability and uses.
Tetratriacontanoic acid (C34H68O2): A longer-chain fatty acid with similar characteristics.
Uniqueness of Tritriacontanoic Acid: this compound stands out due to its specific chain length, which provides a unique balance of stability and flexibility. Its presence in both plant and insect waxes highlights its versatility and importance in natural systems. Additionally, its high melting point and resistance to oxidation make it a valuable component in various industrial applications.
特性
IUPAC Name |
tritriacontanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35/h2-32H2,1H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRWEDFDJHDPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959174 | |
| Record name | Tritriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38232-03-0, 8063-16-9 | |
| Record name | Tritriacontanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38232-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritriacontanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Psyllium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITRIACONTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LSY5B2356 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Identifying tritriacontanoic acid alongside other bioactive compounds like friedelin derivatives and ursane-type triterpenes provides a more complete understanding of the chemical composition of these plants []. While the study doesn't delve into the specific activity of this compound, its presence contributes to the overall phytochemical profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















